molecular formula C8H16N2O B7965699 N-(4-methylpiperidin-4-yl)acetamide

N-(4-methylpiperidin-4-yl)acetamide

Cat. No.: B7965699
M. Wt: 156.23 g/mol
InChI Key: PJUQPGPSCSSQIW-UHFFFAOYSA-N
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Description

N-(4-methylpiperidin-4-yl)acetamide is a chemical compound with the molecular formula C9H17NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is characterized by the presence of a methyl group and an acetamide group attached to the piperidine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Acetylation of 4-methylpiperidine: The compound can be synthesized by reacting 4-methylpiperidine with acetic anhydride or acetyl chloride in the presence of a suitable base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

  • Reduction of this compound: Another method involves the reduction of this compound using reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to achieve industrial-scale production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.

  • Reduction Products: Reduced forms such as 4-methylpiperidine.

  • Substitution Products: Derivatives where the acetamide group is replaced by other functional groups.

Scientific Research Applications

N-(4-methylpiperidin-4-yl)acetamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on biological systems and its potential as a pharmacological agent.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

N-(4-methylpiperidin-4-yl)acetamide is similar to other piperidine derivatives, such as N-(1-methylpiperidin-4-yl)acetamide and N-(4-methylpiperidin-4-yl)benzamide. These compounds share the piperidine ring structure but differ in the substituents attached to the ring. The presence of the methyl group and the acetamide group in this compound gives it unique chemical and biological properties compared to its analogs.

Comparison with Similar Compounds

  • N-(1-methylpiperidin-4-yl)acetamide

  • N-(4-methylpiperidin-4-yl)benzamide

  • N-(1-methylpiperidin-4-yl)benzamide

Properties

IUPAC Name

N-(4-methylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)10-8(2)3-5-9-6-4-8/h9H,3-6H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUQPGPSCSSQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCNCC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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